![molecular formula C7H15ClN2 B3179986 Octahydropyrrolo[1,2-a]pyrazine dihydrochloride CAS No. 1187928-47-7](/img/structure/B3179986.png)
Octahydropyrrolo[1,2-a]pyrazine dihydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Octahydropyrrolo[1,2-a]pyrazine dihydrochloride is a nitrogen-containing heterocyclic compound. It is characterized by the presence of a pyrrole ring fused with a pyrazine ring, forming a bicyclic structure. This compound is often used in various scientific research fields due to its unique chemical properties and biological activities .
Wirkmechanismus
Target of Action
Octahydropyrrolo[1,2-a]pyrazine dihydrochloride is a novel drug with inhibitory activity against TNF-α and adenosine A1 receptors . These targets play crucial roles in the body’s immune response and neurological functions, respectively.
Biochemical Pathways
The biochemical pathways affected by this compound are those regulated by TNF-α and adenosine A1 receptors. TNF-α is involved in systemic inflammation and is a member of a group of cytokines that stimulate the acute phase reaction. Adenosine A1 receptors play a role in the release of neurotransmitters. The downstream effects of these pathways include changes in immune response and neurological functions .
Result of Action
The molecular and cellular effects of this compound’s action include changes in immune response and neurological functions due to the inhibition of TNF-α and adenosine A1 receptors . These changes could potentially be harnessed for therapeutic purposes.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Octahydropyrrolo[1,2-a]pyrazine dihydrochloride typically involves multiple steps:
Preparation of Pyrrole Derived α,β-Alkynyl Ketones: This step involves the formation of α,β-alkynyl ketones from pyrrole derivatives.
Sonogashira Cross-Coupling: Different groups are introduced into the alkyne using the Sonogashira cross-coupling reaction.
Formation of Pyrazole: The reaction between α,β-alkynyls and hydrazine monohydrate leads to the formation of pyrazole.
Cyclization Catalyzed by Gold: Pyrazoles undergo cyclization catalyzed by gold to form the desired bicyclic structure.
Final Cyclization by NaH: The final cyclization step is carried out using sodium hydride (NaH).
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. the synthesis generally follows similar multi-step processes as described above, with optimizations for large-scale production.
Analyse Chemischer Reaktionen
Types of Reactions
Octahydropyrrolo[1,2-a]pyrazine dihydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions, ammonia).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines .
Wissenschaftliche Forschungsanwendungen
Octahydropyrrolo[1,2-a]pyrazine dihydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It exhibits various biological activities, including antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, and antitumor properties.
Medicine: It is investigated for its potential therapeutic effects, particularly in the treatment of bacterial and fungal infections.
Industry: It is used in the development of new materials and as a catalyst in various chemical reactions.
Vergleich Mit ähnlichen Verbindungen
Octahydropyrrolo[1,2-a]pyrazine dihydrochloride can be compared with other pyrrolopyrazine derivatives:
5H-Pyrrolo[2,3-b]pyrazine Derivatives: These compounds exhibit more activity on kinase inhibition.
Pyrrolo[1,2-a]pyrazine Derivatives: These compounds exhibit more antibacterial, antifungal, and antiviral activities.
List of Similar Compounds
- 5H-Pyrrolo[2,3-b]pyrazine
- Pyrrolo[1,2-a]pyrazine
- N-Substituted Dipyrrolo[1,2-a:2’,1’-c]pyrazine
Eigenschaften
CAS-Nummer |
1187928-47-7 |
|---|---|
Molekularformel |
C7H15ClN2 |
Molekulargewicht |
162.66 g/mol |
IUPAC-Name |
1,2,3,4,6,7,8,8a-octahydropyrrolo[1,2-a]pyrazine;hydrochloride |
InChI |
InChI=1S/C7H14N2.ClH/c1-2-7-6-8-3-5-9(7)4-1;/h7-8H,1-6H2;1H |
InChI-Schlüssel |
UMFVXZFBUOWRIS-UHFFFAOYSA-N |
SMILES |
C1CC2CNCCN2C1.Cl.Cl |
Kanonische SMILES |
C1CC2CNCCN2C1.Cl |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


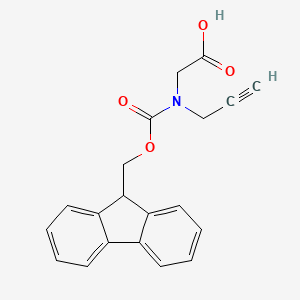
![4-ethoxy-2-(piperazin-1-yl)-7-(pyridin-4-yl)-5H-pyrimido[5,4-b]indole](/img/structure/B3179908.png)
![(3aR,5R,6S,6aR)-5-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-6-ol](/img/structure/B3179916.png)
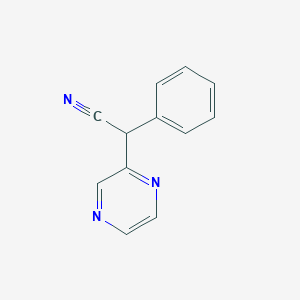
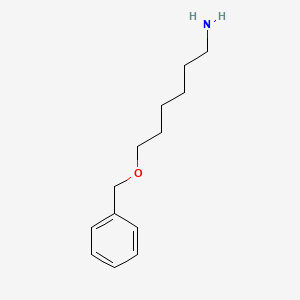
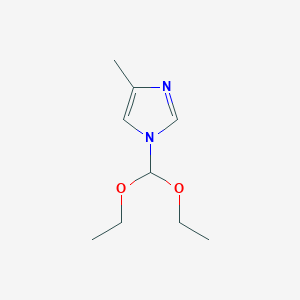

![4-Bromo-2,3-dihydrofuro[2,3-b]pyridine](/img/structure/B3179961.png)
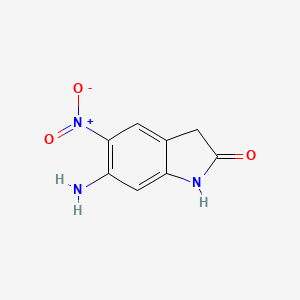
![2-(Bromomethyl)pyrazolo[1,5-A]pyrimidine](/img/structure/B3179973.png)


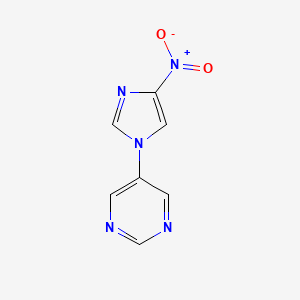
![2'-Chloro[1,1'-biphenyl]-2-amine](/img/structure/B3179991.png)
